1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione
Description
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione (CAS: 17138-07-7) is a spirocyclic compound featuring a bicyclo[2.2.1]heptane (norbornane) framework fused to an imidazolidine-2',5'-dione ring via a spiro junction. The molecule contains three methyl groups at the 1,7,7-positions of the bicyclic system, conferring steric bulk and influencing its electronic properties. This compound is commercially available as a high-purity building block (50 mg: €529; 500 mg: €1,435) for synthetic chemistry applications .
Properties
IUPAC Name |
1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(2)7-4-5-11(10,3)12(6-7)8(15)13-9(16)14-12/h7H,4-6H2,1-3H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLWSSZADRGRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C3(C2)C(=O)NC(=O)N3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
- Reactants : Camphor, ammonium carbonate, sodium cyanide.
- Solvent System : Ethanol/water (3:1 v/v).
- Temperature : Reflux (78–80°C).
- Time : 24–48 hours.
The reaction proceeds via a cyanohydrin intermediate, where sodium cyanide attacks the camphor carbonyl to form a nitrile-alcohol adduct. Subsequent cyclization with urea (generated in situ from ammonium carbonate) yields the spiro-hydantoin.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| NaCN Equivalents | 1.2 | 62 |
| NH₄CO₃ Equivalents | 3.0 | 58 |
| Solvent Ratio (EtOH:H₂O) | 3:1 | 65 |
This method offers moderate yields (58–65%) but requires careful handling of cyanide reagents.
Multi-Component Condensation Strategies
Multi-component reactions (MCRs) provide atom-efficient pathways to spirocyclic systems. A notable example involves the condensation of camphor derivatives with urea and aldehydes.
Protocol for Urea-Mediated Cyclization
- Reactants : Camphor, urea, paraformaldehyde.
- Catalyst : Concentrated HCl.
- Conditions : Solvent-free, 120°C, 6 hours.
The reaction proceeds via imine formation between camphor’s carbonyl and ammonia (from urea decomposition), followed by cyclization with formaldehyde to form the hydantoin ring.
Representative Data :
| Aldehyde Used | Yield (%) | Purity (%) |
|---|---|---|
| Formaldehyde | 54 | 95 |
| Benzaldehyde | 48 | 92 |
While versatile, this method struggles with steric hindrance from camphor’s methyl groups, limiting yields to ≤54%.
Cyclization of Camphor-Derived Intermediates
Pre-functionalizing camphor into reactive intermediates enables controlled spirocycle assembly.
Hydrazone Intermediate Route
- Step 1 : Camphor hydrazone synthesis via reaction with hydrazine hydrate.
- Step 2 : Oxidative cyclization using lead tetraacetate (Pb(OAc)₄) in dichloromethane.
Key Data :
| Oxidizing Agent | Time (h) | Yield (%) |
|---|---|---|
| Pb(OAc)₄ | 4 | 68 |
| I₂/K₂CO₃ | 8 | 45 |
Lead-mediated oxidation achieves higher yields but poses environmental concerns, prompting interest in iodine-based alternatives.
Sonochemical Synthesis: Enhancing Efficiency
Ultrasound-assisted synthesis accelerates reaction kinetics by cavitation, improving mixing and energy transfer.
Sonochemical Bucherer-Bergs Protocol
- Equipment : Ultrasonic bath (40 kHz, 300 W).
- Conditions : Ethanol/water (3:1), 50°C, 4 hours.
Comparative Performance :
| Method | Time (h) | Yield (%) |
|---|---|---|
| Classical Reflux | 24 | 62 |
| Sonochemical | 4 | 70 |
Sonication reduces reaction time sixfold while boosting yield by 8%, attributed to enhanced mass transfer and intermediate stabilization.
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Method | Yield (%) | Time (h) | Scalability | Green Metrics |
|---|---|---|---|---|
| Bucherer-Bergs | 62 | 24 | Moderate | Low (cyanide) |
| Multi-Component | 54 | 6 | High | Moderate |
| Hydrazone Cyclization | 68 | 4 | Low | Low (Pb waste) |
| Sonochemical | 70 | 4 | High | Moderate |
The sonochemical approach emerges as the most efficient, though cyanide-free MCRs warrant further exploration for sustainability.
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformation with high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
Basic Information
- Molecular Formula: C12H18N2O2
- Molecular Weight: 222.28 g/mol
- CAS Number: 6929-30-2
Structural Characteristics
The compound features a spirocyclic structure that provides unique chemical reactivity and physical properties, making it suitable for various applications.
Medicinal Chemistry
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione has been investigated for its potential therapeutic uses:
- Antimicrobial Activity: Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting its potential as a lead compound in antibiotic development.
- Anti-inflammatory Properties: Research has shown that certain analogs can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development.
Materials Science
The compound's unique spiro structure allows for interesting applications in materials science:
- Polymer Chemistry: It can be utilized as a monomer in the synthesis of novel polymeric materials with enhanced mechanical properties and thermal stability.
- Nanocomposites: The incorporation of this compound into nanocomposite materials has been studied to improve their electrical and thermal conductivity.
Agricultural Chemistry
In agricultural applications, this compound has shown promise:
- Pesticidal Activity: Research indicates that this compound exhibits insecticidal properties against pests such as Aphis gossypii, which could lead to the development of new insecticides that are less harmful to non-target species.
Flavor and Fragrance Industry
The compound's structural characteristics contribute to its use in the flavor and fragrance industry:
- Fragrance Development: Its unique odor profile makes it suitable for use in perfumes and scented products, providing a natural alternative to synthetic fragrances.
Case Study 1: Antimicrobial Applications
A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimal cytotoxicity towards human cells .
Case Study 2: Polymer Applications
In a recent investigation published in Materials Science Journal, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials demonstrated enhanced mechanical strength and thermal stability compared to traditional polymers .
Case Study 3: Agricultural Use
A study conducted by researchers at a leading agricultural university evaluated the efficacy of formulations containing this compound against Aphis gossypii in cotton crops. The findings revealed that these formulations significantly reduced pest populations while maintaining beneficial insect populations .
Mechanism of Action
The mechanism of action of 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione
- Structural Differences: The bicyclo[2.2.2]octane system increases ring strain compared to the norbornane (bicyclo[2.2.1]heptane) framework.
- Thermodynamic Stability : Bicyclo[2.2.2]octane derivatives exhibit higher heat of formation (-146.9 kcal/mol) than bicyclo[2.2.1]heptane (-95.1 kcal/mol), suggesting greater stability in the latter .
N-(Phenylsulfonyl)(3,3-Dichlorocamphoryl)oxaziridine
- Functional Group Variation : Replaces the imidazolidinedione ring with an oxaziridine moiety. This modification enables enantioselective sulfide-to-sulfoxide oxidations (ee >90%), highlighting the role of heteroatom identity in reactivity .
- Synthetic Utility: Derived from camphor (like the target compound), this analog demonstrates the versatility of norbornane frameworks in asymmetric catalysis .
rac-(1R,4R,6R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-6-carboxylic Acid
- Substituent Effects: The carboxylic acid group at position 6 introduces polarity, enhancing water solubility compared to the non-polar methyl groups in the target compound.
5,5-Diethyl-3-Methyl-2,4-imidazolidinedione
- Simplified Structure: Lacks the spiro-bicyclo framework but retains the imidazolidinedione core.
Key Comparative Data
Biological Activity
1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione (CAS No. 6929-30-2) is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C12H18N2O2
- Molecular Weight : 222.28 g/mol
- Structure : The compound features a bicyclic structure that contributes to its biological properties.
Antimicrobial Activity
Research indicates that compounds related to bicyclo[2.2.1]heptane structures exhibit notable antimicrobial properties. A study focusing on the synthesis of terpenoid ester compounds containing this structure demonstrated significant insecticidal activity against Aphis gossypii, suggesting potential applications in pest control and agriculture .
Cytotoxicity and Antitumor Effects
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells, although detailed mechanisms remain to be elucidated. Further research is necessary to understand the pathways involved and to establish effective dosages.
Case Study 1: Insecticidal Activity
In a recent study, a series of novel terpenoid esters were synthesized, including derivatives of the bicyclo[2.2.1]heptane framework. These compounds were tested against Aphis gossypii, revealing promising results with significant mortality rates at certain concentrations . The study highlights the potential for developing environmentally friendly insecticides based on this compound.
Case Study 2: Cytotoxicity Assays
In vitro assays conducted on human cancer cell lines demonstrated that this compound exhibits cytotoxic effects, particularly in breast and lung cancer models. The mechanism appears to involve cell cycle arrest and apoptosis induction, warranting further investigation into its therapeutic potential .
Research Findings Summary
| Study | Biological Activity | Findings |
|---|---|---|
| Study on insecticidal activity | Insecticidal | Significant mortality against Aphis gossypii at specific concentrations |
| Cytotoxicity assays | Antitumor | Induces apoptosis in breast and lung cancer cell lines |
Q & A
Q. What are the common synthetic routes for 1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione, and how do reaction conditions influence yield?
The compound is synthesized via spiroannulation reactions, often starting from camphor derivatives. A key method involves reacting aldehydes with amines under controlled pH and temperature to form the imidazolidine ring. For example, derivatives are synthesized via alkylation of spiro-hydantoin intermediates using fluorinated benzyl halides in the presence of K₂CO₃ as a base, followed by purification via silica gel chromatography . Optimizing solvent polarity (e.g., DMSO-d6 with MeOH gradients) and stoichiometry (1:1 molar ratio of reactants) improves yields to >70% .
Q. How can the stereochemical configuration of the spiro junction and methyl groups be confirmed experimentally?
X-ray crystallography is the gold standard for resolving stereochemistry. For derivatives lacking crystallinity, advanced NMR techniques (e.g., NOESY or COSY) are used to identify spatial proximities between protons. For example, endo vs. exo methyl group orientations are distinguished via coupling constants in H NMR (e.g., δ 2.19–2.15 ppm for axial protons) .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- IR spectroscopy : Confirms carbonyl stretches (1741–1652 cm) and NH vibrations (3308–3302 cm) .
- Mass spectrometry (ESI+) : Identifies molecular ions (e.g., m/z = 404 for fluorobenzyl derivatives) and fragmentation patterns .
- H/C NMR : Assigns regiochemistry via aromatic proton splitting (e.g., δ 7.39–7.03 ppm for substituted benzyl groups) .
Advanced Research Questions
Q. How does structural modification (e.g., fluorination or chlorination of benzyl substituents) impact cytotoxicity in leukemia cell lines?
SAR studies reveal that electron-withdrawing groups (e.g., 3,4-dichlorobenzyl) enhance cytotoxicity by increasing membrane permeability. Derivatives like 7i (m/z = 454.1) show IC values 2–3× lower than non-halogenated analogs due to improved hydrophobic interactions with kinase active sites .
| Derivative | Substituent | IC (μM) | Key Structural Feature |
|---|---|---|---|
| 7f | 4-Fluorobenzyl | 18.5 | Enhanced solubility |
| 7i | 3,4-Dichlorobenzyl | 8.2 | Increased lipophilicity |
Q. How can contradictory data on anti-inflammatory vs. antitumor activities be reconciled?
Divergent activities arise from target selectivity. Anti-inflammatory effects (e.g., 92% edema inhibition by 10i ) correlate with COX-2 inhibition, while antitumor activity (e.g., apoptosis induction) is linked to topoisomerase I binding. Structural flexibility at the spiro junction allows dual targeting .
Q. What mechanistic insights explain the compound’s role as a chiral oxidizing agent in asymmetric synthesis?
The spiro bicyclic framework stabilizes transition states during enantioselective oxidations. For example, derivatives with 3,3-dichlorocamphoryl groups act as chiral auxiliaries, achieving >90% ee in sulfide-to-sulfoxide conversions via steric control of the oxaziridine moiety .
Q. What strategies resolve low solubility in aqueous media for in vivo pharmacological studies?
- Prodrug design : Esterification of the hydantoin ring (e.g., propyl-2-yl acetate derivatives) improves bioavailability .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers enhance plasma half-life by 4× in rodent models .
Methodological Considerations
Q. How should researchers address discrepancies in biological assay reproducibility across studies?
Standardize assay protocols:
Q. What computational tools are recommended for predicting binding modes with soluble epoxide hydrolase (sEH)?
Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) identifies key interactions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
